molecular formula C21H28N6O5 B2359742 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 333755-39-8

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2359742
CAS RN: 333755-39-8
M. Wt: 444.492
InChI Key: YIBUPRRKJZEUHB-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H28N6O5 and its molecular weight is 444.492. The purity is usually 95%.
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Scientific Research Applications

Cardiovascular Activity

The compound and its derivatives have been investigated for their cardiovascular effects, particularly in the context of electrocardiographic, antiarrhythmic, and hypotensive activity. Studies have shown strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. Moreover, certain analogues demonstrated hypotensive activity, indicating their potential use in treating high blood pressure (Chłoń-Rzepa et al., 2004).

Antihistaminic Activity

Research has also been conducted on analogues of this compound for their antihistaminic activity. Some derivatives displayed significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting their potential as antihistaminic agents (Pascal et al., 1985).

Molecular Structure Analysis

The molecular structure and geometry of the compound have been analyzed, revealing typical geometry and bonding patterns. This kind of structural analysis is crucial for understanding the chemical properties and potential applications of the compound (Karczmarzyk et al., 1995).

Antiasthmatic Activity

There has been development of derivatives for their antiasthmatic activity. Studies indicate that xanthene derivatives, related to the main compound, possess vasodilatory activity and have potential as anti-asthmatic agents (Bhatia et al., 2016).

properties

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O5/c1-24-18-17(19(29)25(2)21(24)30)27(20(23-18)26-10-8-22-9-11-26)12-14(28)13-32-16-6-4-15(31-3)5-7-16/h4-7,14,22,28H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBUPRRKJZEUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC(COC4=CC=C(C=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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